An In-depth Technical Guide to 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-
An In-depth Technical Guide to 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-
This guide provides a comprehensive technical overview of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, a ketone derivative of the well-known monoterpene ether, 1,8-cineole (also known as eucalyptol)[1][2]. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this bicyclic ketone. The rigid, three-dimensional structure of bicyclic compounds is of significant interest in medicinal chemistry for developing novel therapeutic agents[3][4].
Introduction and Nomenclature
2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a saturated bicyclic ether and ketone. Its core structure is the 2-oxabicyclo[2.2.2]octane ring system, which is also the foundation of 1,8-cineole[2][5]. The "-5-one" designation indicates a carbonyl group at the C-5 position, and "1,3,3-trimethyl-" specifies the locations of the methyl group substituents. This compound can be viewed as a functionalized derivative of 1,8-cineole, a widely occurring natural product[6][7][8]. The introduction of a ketone group onto the cineole scaffold provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H16O2 | PubChem |
| Molecular Weight | 168.23 g/mol | PubChem |
| Appearance | Predicted to be a colorless oil or low-melting solid | Inferred |
| Boiling Point | Estimated >200 °C | Inferred |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform, ethanol) | Inferred |
Spectroscopic Analysis:
The characterization of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- relies heavily on spectroscopic methods.
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Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of a strained cyclic ketone carbonyl (C=O) stretching vibration.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show characteristic signals for the three methyl groups, likely as singlets. The protons on the bicyclic framework would appear as complex multiplets due to the rigid structure and complex spin-spin coupling.
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¹³C NMR: A key signal would be observed in the downfield region (δ > 200 ppm) corresponding to the carbonyl carbon. Signals for the quaternary carbons at C-1 and C-3, and the ether-linked carbon would also be present.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 168. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the bicyclic ring system.
Synthesis and Reactivity
The primary route to 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is through the direct oxidation of 1,8-cineole.
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Caption: Synthetic pathway from 1,8-Cineole to its 5-keto derivative.
A study by Catalán et al. describes the regiospecific functionalization of 1,8-cineole.[1] Oxidation with chromyl acetate afforded 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one in a 60% yield, along with unreacted starting material and other minor oxidation products[1][9]. This demonstrates that the methylene group at C-5 is susceptible to oxidation.
Reactivity:
The ketone functionality at the C-5 position is the primary site of reactivity.
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Reduction: Reduction of the ketone can lead to the corresponding secondary alcohol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. The stereochemical outcome of this reduction is of interest. Reduction with sodium borohydride or lithium aluminum hydride yields the exo-alcohol stereospecifically, while using sodium-ethanol or aluminum isopropoxide results in a mixture of exo and endo alcohols[1][9].
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Acid-Catalyzed Rearrangement: Treatment with acids like oxalic acid or sulfuric acid can induce rearrangement of the bicyclic system, leading to the formation of monocyclic compounds such as piperitenone[1].
Experimental Protocol: Synthesis via Oxidation
This protocol is adapted from the methodology described by Catalán et al. for the oxidation of 1,8-cineole[1].
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Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,8-cineole in a mixture of acetic anhydride and glacial acetic acid.
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Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C.
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Reagent Addition: Slowly add a pre-prepared solution of chromyl acetate in acetic anhydride/acetic acid to the stirred cineole solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
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Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of chromium species dissipates.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
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Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure ketone.
Self-Validation: The purity and identity of the final product must be confirmed by TLC, GC-MS, and NMR spectroscopy, comparing the data with expected values.
Potential Applications in Drug Development
While specific biological activities of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- are not extensively documented, its structural class—bicyclic ketones and ethers—holds significant promise in medicinal chemistry.
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Scaffold for Synthesis: The rigid bicyclic framework can serve as a three-dimensional scaffold to which various pharmacophores can be attached. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding[3][4].
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Bioisosteric Replacement: Saturated bicyclic motifs are increasingly used as bioisosteres for more common, flexible, or aromatic groups in drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability[4].
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Derivative Exploration: The parent compound, 1,8-cineole, exhibits anti-inflammatory and antioxidant effects[7]. Its metabolites, which include various hydroxylated and oxidized derivatives, are subjects of ongoing research[6][8][10]. The 5-keto derivative is a synthetic precursor to some of these or analogous structures, allowing for the systematic exploration of structure-activity relationships. Bicyclic ketones, in general, are precursors to a wide range of biologically active molecules[11].
Conclusion
2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a synthetically accessible derivative of the natural product 1,8-cineole. Its importance lies in its potential as a versatile intermediate for chemical synthesis. The presence of a ketone on the rigid bicyclic scaffold provides a strategic point for functionalization, enabling the creation of novel and structurally diverse molecules. For researchers in drug discovery, this compound represents an attractive starting point for developing new therapeutic agents with potentially improved pharmacological profiles. Further investigation into its own biological activities and its utility in the synthesis of more complex molecules is warranted.
References
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Miyazawa, M., Shindo, M., & Shimada, T. (2001). Oxidation of 1,8-cineole, the monoterpene cyclic ether originated from eucalyptus polybractea, by cytochrome P450 3A enzymes in rat and human liver microsomes. Drug Metabolism and Disposition, 29(2), 200-5. [Link]
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Carman, R. M., & Fletcher, M. T. (1984). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). Australian Journal of Chemistry, 37(5), 1117-1122. [Link]
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Juergens, U. R. (2020). Eucalyptol (1,8-cineole): a promising molecule for the treatment of inflammatory and oxidative stress-mediated diseases. Inflammation Research, 69(12), 1185-1197. [Link]
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do Vale, V. V., et al. (2016). Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. Brazilian Journal of Microbiology, 47(2), 489-494. [Link]
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MacGillivray, I. J., & Perry, D. A. (1993). Regiospecific functionalization of the monoterpene ether 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole). Synthesis of the useful bridged γ-lactone 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3→5-olide. The Journal of Organic Chemistry, 58(25), 7011-7015. [Link]
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Catalán, C. A. N., et al. (1985). Regiospecific functionalization of the monoterpene ether 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole). The Journal of Organic Chemistry, 50(19), 3583-3589. [Link]
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University of Minnesota Digital Conservancy. (2022). Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes. [Link]
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PubChem. (n.d.). 1,3,3-Trimethyl-2-oxabicyclo(2.2.2)octan-6-one. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (2026). 2-Oxabicyclo[2.2.2]octane, 1,3,3-trimethyl-. Substance Details - SRS. [Link]
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Stenutz. (n.d.). 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. [Link]
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Ram, V. J., & Verma, S. K. (2018). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. Tetrahedron, 74(38), 5019-5047. [Link]
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3-oxo-1,8-cineole
3α-hydroxycineole (Exo-alcohol)
Major Product